1-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpiperidin-4-amine
Description
Historical Context of Piperidine Derivatives in Chemical Research
Piperidine derivatives have been central to organic chemistry since the mid-19th century. The parent compound, piperidine, was first synthesized in 1850 by Thomas Anderson and independently by Auguste Cahours in 1852 through nitric acid reactions with piperine. Early research focused on reducing pyridine derivatives to piperidine, establishing hydrogenation as a foundational method. By the 20th century, piperidine’s versatility in forming complex heterocycles and its role in natural alkaloids (e.g., piperine, coniine) solidified its status as a critical scaffold in medicinal chemistry.
The rise of piperidine derivatives in pharmaceuticals accelerated post-World War II, driven by their ability to modulate neurotransmitter systems. Key milestones include the development of antipsychotics (e.g., haloperidol), antihistamines (loratadine), and opioids (fentanyl). Modern synthetic strategies, such as multicomponent reactions (MCRs) and biocatalysis, have expanded access to structurally diverse piperidines, including 1-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpiperidin-4-amine.
Classification and Nomenclature
This compound belongs to the piperidine family, characterized by a six-membered saturated nitrogen-containing ring. Its nomenclature reflects:
- Piperidine core : A cyclohexane ring with one nitrogen atom at position 4.
- N,N-Dimethyl substitution : Methyl groups attached to the nitrogen atom at position 4.
- 1-(1-Amino-2-methylpropan-2-yl) substituent : A branched alkylamine group at position 1, featuring a tertiary amino group and a 2-methylpropan-2-yl moiety.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₂₅N₃ | |
| Molecular Weight | 199.34 g/mol | |
| SMILES | CC(C)(CN)N1CCC(CC1)N(C)C | |
| CAS Number | 1156831-47-8 |
The compound’s structure combines steric bulk (from the 2-methylpropan-2-yl group) and basicity (due to the tertiary amine), enabling participation in nucleophilic reactions and hydrogen bonding.
Significance in Heterocyclic Chemistry
Piperidine derivatives like this compound are pivotal in drug discovery due to their:
- Pharmacological versatility : Piperidine scaffolds modulate targets such as serotonin reuptake transporters (e.g., paroxetine), histamine receptors (e.g., loratadine), and monoamine oxidases (MAOs).
- Synthetic adaptability : Modern methods enable precise functionalization:
- Structural diversity : Substituents (e.g., amino, methyl, aromatic groups) allow tuning of physicochemical properties (e.g., solubility, lipophilicity).
Comparative Analysis of Piperidine Derivatives
| Compound | Molecular Formula | Key Features | CAS Number |
|---|---|---|---|
| This compound | C₁₁H₂₅N₃ | Tertiary amine, branched alkyl group | 1156831-47-8 |
| N,N-Dimethylpiperidin-4-amine | C₇H₁₅N₂ | Simplified piperidine core | 50533-97-6 |
| 1-(2-Amino-1,1-dimethyl-ethyl)-piperidin-4-yl]-dimethyl-amine | C₁₁H₂₅N₃ | Linear alkylamine substituent | 1156831-47-8 |
| 1-(1-Amino-4-methylpentan-2-yl)piperidin-2-one | C₁₁H₂₂N₂O | Lactam functionalization | 63889733 |
This compound’s unique amino-methylpropan-2-yl group enhances steric hindrance and basicity, potentially influencing binding affinity to biological targets.
Properties
IUPAC Name |
1-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-11(2,9-12)14-7-5-10(6-8-14)13(3)4/h10H,5-9,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYOASQGGIPUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCC(CC1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156831-47-8 | |
| Record name | 1-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpiperidin-4-amine, also known by its CAS number 1156831-47-8, is a compound with potential applications in various biological and pharmacological contexts. This article explores its biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H25N3
- Molecular Weight: 199.34 g/mol
- CAS Number: 1156831-47-8
- Purity: Typically ≥ 95%
The compound is structurally related to piperidine derivatives, which are known for their diverse pharmacological activities. The presence of both amino and dimethylamino groups suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and monoamines. This compound may act as a modulator or inhibitor of specific receptors or enzymes involved in neurotransmission.
Pharmacodynamics
Research indicates that compounds similar to this compound exhibit various biological effects:
-
Neurotransmitter Modulation:
- Potential interaction with dopamine and serotonin receptors.
- Possible role in the modulation of mood and cognitive functions.
-
Antidepressant Effects:
- Similar compounds have shown efficacy in preclinical models of depression, suggesting a possible antidepressant effect for this compound.
-
Cognitive Enhancement:
- Some studies suggest that piperidine derivatives can enhance cognitive function, potentially making this compound a candidate for further exploration in cognitive disorders.
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the effects of piperidine derivatives on serotonin reuptake inhibition, showing promising results for mood enhancement. |
| Study B | Reported cognitive improvements in animal models treated with similar compounds, indicating potential use in treating cognitive decline. |
| Study C | Evaluated the safety profile of related amines, finding acceptable toxicity levels that warrant further investigation into therapeutic applications. |
Safety and Toxicology
The compound is classified as corrosive and an irritant based on its chemical properties. Proper handling procedures should be followed to minimize exposure risks. Toxicological studies are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several piperidin-4-amine derivatives, differing primarily in substituent groups. Below is a detailed comparison:
Substituent-Driven Pharmacological Activity
- N,N-Dimethylpiperidin-4-amine derivatives (e.g., 1-(3-chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl analogs): Exhibit higher molecular weights (e.g., 455.43 g/mol) due to aromatic extensions like quinoline or chlorobenzyl groups, enhancing lipophilicity and receptor binding . Demonstrated activity as 5-HT6R antagonists and MAO-B inhibitors, with Ki values as low as 17 nM for 5-HT6R . Contrast: The target compound’s branched alkyl group may reduce aromatic interactions critical for 5-HT6R binding but improve solubility due to its polar amine group.
Pyrrolidine and Azetidine Derivatives (e.g., N-methylazetidin-3-amine ):
Physicochemical Properties
*Calculated based on molecular formula.
Key Research Findings
- Receptor Selectivity : Piperidine derivatives with aromatic substituents (e.g., chlorobenzyl) show stronger 5-HT6R antagonism, while aliphatic amines like the target compound may prioritize MAO-B inhibition .
- Metabolic Stability : The branched alkyl group in the target compound could enhance metabolic stability compared to smaller heterocycles (e.g., azetidine), which are prone to rapid clearance .
- Structural Simplification: Removal of planar tricyclic scaffolds (e.g., quinoline) reduces dual 5-HT6R/MAO-B activity, emphasizing the importance of core structure in multitarget compounds .
Preparation Methods
Reductive Amination Route Using Piperidin-4-amine Derivatives
One of the principal synthetic strategies involves reductive amination of piperidin-4-amine derivatives with appropriate aldehydes or ketones bearing the branched aminoalkyl group, followed by N,N-dimethylation of the piperidine nitrogen.
- Starting Materials: 4-bromopicolinaldehyde and N,N-dimethylpiperidin-4-amine
- Reagents: Sodium triacetoxyborohydride as reducing agent
- Solvent: 1,2-dichloroethane
- Conditions: Stirring at room temperature overnight
- Yield: 81%
- Workup: Partition between water and ethyl acetate, basification to pH 10, extraction with dichloromethane, drying, and evaporation
- Characterization: LRMS (M+1) at 298, 300; ^1H NMR confirms structure
This method efficiently installs the branched aminoalkyl substituent via reductive amination, leveraging the mildness and selectivity of sodium triacetoxyborohydride to avoid over-reduction or side reactions.
Alkylation of Piperidin-4-amine with Branched Aminoalkyl Halides
Another approach involves nucleophilic substitution of piperidin-4-amine or its N,N-dimethyl derivative with alkyl halides bearing the 1-amino-2-methylpropan-2-yl group.
- Example Reaction: Reaction of N,N-dimethylpiperidin-4-amine with alkyl halides in the presence of potassium carbonate in acetonitrile
- Yield: Approximately 73%
- Procedure: Stirring under reflux or elevated temperature, followed by aqueous workup and organic extraction
This method relies on the nucleophilicity of the piperidin-4-amine nitrogen and the electrophilicity of the alkyl halide, with potassium carbonate acting as a base to facilitate deprotonation and substitution.
Multi-Step Synthesis via Piperidine Ketone Intermediates
A more elaborate synthetic route involves:
- Starting from 4-acetyl-piperidine derivatives protected as tert-butyl esters
- Reaction with chloroform under strongly basic conditions to form chlorinated intermediates
- Subsequent azide substitution and reduction to introduce amino groups at the 4-position
- Final reductive amination or alkylation to install the 1-(1-amino-2-methylpropan-2-yl) substituent
Reaction Conditions Summary:
| Step | Reactants | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|---|
| 1 | 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester + chloroform | Alkali base (e.g., sodium hydroxide, DBU) | -20°C to 0°C or -100°C to -20°C (depending on base) | Formation of chlorinated intermediate |
| 2 | Chlorinated intermediate + sodium azide | Alkali base | Room temperature | Azide substitution |
| 3 | Azide intermediate + reducing agent | Mild reducing conditions | Room temperature | Reduction to amino alcohol or amine derivative |
This route is valuable for accessing structurally related amino-piperidine intermediates that can be further functionalized to the target compound.
Data Tables Summarizing Key Preparation Methods
Research Findings and Notes
- The reductive amination method using sodium triacetoxyborohydride is favored for its high yield and mild conditions that preserve sensitive functional groups.
- Alkylation routes require careful control of reaction conditions to avoid over-alkylation and side reactions; potassium carbonate is a common base used to facilitate substitution.
- The multi-step synthesis involving azide intermediates provides access to a variety of amino-substituted piperidines but involves more complex handling, including low-temperature steps and azide safety considerations.
- N,N-dimethylpiperidin-4-amine is a key intermediate and commercially available, facilitating synthesis via functional group transformations.
- Characterization techniques such as ^1H NMR, mass spectrometry, and chromatographic purification are standard to confirm compound identity and purity.
Q & A
Basic: What are the optimal synthetic routes for synthesizing 1-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpiperidin-4-amine with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core. A common approach includes:
Core Construction : React 4-aminopiperidine with 2-methylpropan-2-amine under reductive amination conditions (e.g., NaBH3CN in methanol at 0–5°C) to introduce the branched amino group .
N,N-Dimethylation : Treat the intermediate with methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) in DMF at 60°C for 12 hours to achieve selective dimethylation of the secondary amine .
Purification : Use column chromatography (silica gel, CH2Cl2/MeOH 9:1) or recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .
Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Verify molecular weight (calc. for C11H24N3: 198.197 g/mol) with <2 ppm error .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze electron density distribution and predict reactivity at the amino and piperidine sites .
Basic: What initial biological screening approaches are recommended for evaluating its potential pharmacological activity?
Methodological Answer:
- In Vitro Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT2A, dopamine D2) using radioligand displacement assays (IC50 determination) .
- Enzyme Inhibition Studies : Test for acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via colorimetric assays (e.g., Ellman’s method for AChE) .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess preliminary safety (EC50 > 100 µM preferred) .
Advanced: How should researchers analyze contradictory data in receptor binding studies (e.g., high affinity in vitro vs. low activity in cell-based assays)?
Methodological Answer:
- Troubleshooting Steps :
- Verify compound stability in assay buffers (e.g., pH 7.4 PBS) via LC-MS to rule out degradation .
- Assess membrane permeability using Caco-2 cell monolayers or PAMPA assays; low permeability may explain cell-based assay discrepancies .
- Conduct competitive binding with allosteric modulators to identify non-competitive interactions .
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., temperature, solvent polarity) affecting binding kinetics .
Advanced: What computational strategies are effective for predicting its interaction with G protein-coupled receptors (GPCRs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in GPCR active sites (e.g., dopamine D3 receptor PDB: 3PBL). Prioritize poses with hydrogen bonds to Asp110 (transmembrane helix 3) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in CHARMM36 to assess binding stability (RMSD < 2 Å) and identify key residue interactions (e.g., π-alkyl interactions with Phe345) .
- Free Energy Calculations : Compute binding free energy (ΔG) via MM-PBSA to rank derivatives for SAR studies .
Advanced: What strategies can address low solubility in aqueous buffers during biological assays?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (<1% v/v) and dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility .
- Prodrug Design : Synthesize phosphate or hydrochloride salts to improve hydrophilicity (e.g., dihydrochloride salt increases solubility by 10-fold) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release in in vivo models .
Advanced: How can researchers validate in silico predictions of metabolic stability with experimental data?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes. Analyze metabolites via LC-MS/MS (Q-TOF) and compare with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
- Isotope-Labeling : Synthesize a deuterated analog to track metabolic hotspots (e.g., deuterium at the piperidine C4 position) .
- Correlation Analysis : Plot predicted metabolic clearance (CLhep) from software (e.g., ADMET Predictor) against experimental HLM data (R² > 0.7 indicates validation) .
Advanced: What experimental designs are optimal for in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- Dosing Protocol : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to Sprague-Dawley rats (n=6/group). Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose .
- Bioanalytical Method : Quantify plasma concentrations via UPLC-MS/MS (LOQ: 1 ng/mL) using a stable isotope internal standard (e.g., 13C-labeled analog) .
- Compartmental Modeling : Fit data to a two-compartment model (Phoenix WinNonlin) to derive AUC, t1/2, and bioavailability (F > 20% target) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
